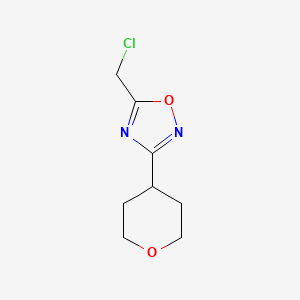

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBMEAKOOJEZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of 202.64 g/mol. The structure includes a chloromethyl group and an oxan ring, which contribute to its unique biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 202.64 g/mol |

| SMILES | C1COCCC1C2=NOC(=N2)Cl |

| InChI | InChI=1S/C8H11ClN2O2/c9-5-7-10-12-7/h6H,1-5H2 |

Biological Activities

The 1,2,4-oxadiazole scaffold is known for its broad spectrum of biological activities. Research indicates that derivatives of this scaffold exhibit various pharmacological effects including:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown IC values indicating moderate to high activity against human cancer cell lines such as HeLa and CaCo-2 .

- Antimicrobial Effects : Oxadiazoles have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Properties : Some oxadiazole derivatives have shown promising results in reducing inflammation markers in vitro and in vivo .

Case Studies and Research Findings

A comprehensive review highlighted the potential of 1,2,4-oxadiazole derivatives in drug discovery. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : A study found that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC values ranging from 10 µM to 100 µM .

- Mechanistic Studies : Research has indicated that oxadiazole compounds can inhibit key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications at specific positions on the oxadiazole ring can enhance biological activity. For example, substituents on the nitrogen or oxygen atoms significantly influence potency .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 202.64 g/mol

- CAS Number : 1487672-90-1

- SMILES Notation : ClCc1nc(C2CCOCC2)no1

The structure of this compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the oxan group enhances its potential interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial activity. For instance, a study on various substituted oxadiazoles indicated that compounds with oxadiazole cores can effectively inhibit bacterial growth, showcasing potential as antimicrobial agents .

Antioxidant Activity

Oxadiazole derivatives have been evaluated for their antioxidant properties. Compounds similar to 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole have shown promising results in scavenging free radicals and protecting against oxidative stress .

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. In vitro evaluations revealed that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds designed based on the oxadiazole framework demonstrated effective inhibition of cancer cell proliferation .

Case Study 1: Antimicrobial Evaluation

A series of novel 1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that several compounds exhibited comparable efficacy to established antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Activity Assessment

In a study focusing on the anticancer properties of oxadiazole derivatives, researchers synthesized a range of compounds and evaluated their effects on different cancer cell lines. The findings revealed that specific derivatives showed significant cytotoxicity at low concentrations, indicating their potential as lead compounds for further development in cancer therapy .

Chemical Reactions Analysis

Reaction with Nucleophiles

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole exhibits reactivity towards nucleophiles due to the presence of the chloromethyl group.

-

Reaction with KCN : One notable reaction involves treating the compound with potassium cyanide (KCN), which leads to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles. This transformation is facilitated by the nucleophilic attack on the chloromethyl group, resulting in decyanation and the formation of alkanes through an in situ process involving hydrogen cyanide (HCN) .

Electrophilic Substitution Reactions

The oxadiazole ring can also undergo electrophilic substitution reactions:

-

Halogenation : The presence of electron-withdrawing groups on the oxadiazole can enhance its reactivity towards halogenation. For instance, treatment with bromine in acetic acid can lead to brominated derivatives.

Mechanistic Insights

The mechanisms underlying these reactions often involve:

-

Nucleophilic Attack : In reactions with nucleophiles like KCN, the nucleophile attacks the carbon atom bonded to chlorine, leading to substitution.

-

Electrophilic Aromatic Substitution : In electrophilic substitution reactions, the electron density of the oxadiazole ring is influenced by substituents, determining regioselectivity.

Reaction Outcomes with Nucleophiles

| Nucleophile | Product | Mechanism |

|---|---|---|

| KCN | Trisubstituted 1,2,4-oxadiazol-5-ylacetonitrile | Nucleophilic substitution |

| Alcohols | Ether derivatives | Nucleophilic substitution |

| Amines | Amine-substituted derivatives | Nucleophilic substitution |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Aromatic vs. Aliphatic Substituents

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS: Not specified): Molecular formula: C₉H₆ClN₂O (MW: 195.6 g/mol). The phenyl group introduces aromaticity, enhancing π-π stacking interactions but reducing solubility in polar solvents compared to the oxan-4-yl group . Synthesized via hydroxylamine-mediated cyclization of benzonitriles with yields of ~80% .

- 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 844498-80-2): Molecular formula: C₁₀H₆ClF₃N₂O (MW: 278.62 g/mol).

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS: 1192150-19-8):

Heterocyclic Substituents

Substituent Effects on Physicochemical Properties

Stability and Reactivity

- Oxadiazole Ring Stability :

- Chloromethyl Reactivity :

- All 5-(chloromethyl) derivatives are prone to nucleophilic substitution, but steric hindrance from bulky substituents (e.g., tetrahydropyran) may slow reaction kinetics .

Preparation Methods

General Synthetic Approach

The synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles typically proceeds via the cyclization of appropriate amidoximes with chloroacetyl chloride, followed by ring closure and chloromethylation steps. For the 3-(oxan-4-yl) substituent, the corresponding oxan-4-yl amidoxime or precursor must be used.

Formation of oxan-4-yl amidoxime derivative : The precursor containing the oxan-4-yl group is converted into the corresponding amidoxime.

Acylation with chloroacetyl chloride : The amidoxime reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane at low temperature (0–20 °C), forming an intermediate.

Cyclization and ring closure : Heating the intermediate in toluene under reflux for approximately 12 hours induces cyclization to form the 1,2,4-oxadiazole ring bearing the chloromethyl substituent at position 5.

Isolation and purification : The product is extracted, dried, and purified by silica gel chromatography or recrystallization to yield the pure 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole.

This general method is adapted from the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole and related derivatives with high yields (up to 99%) and purity.

Detailed Experimental Procedure (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Oxan-4-yl amidoxime (10 mmol), dichloromethane (25 mL), triethylamine (2 equiv) | Dissolve amidoxime in DCM, add triethylamine under stirring at room temperature. |

| 2 | Chloroacetyl chloride (1.5 equiv), 0 °C to room temperature | Slowly add chloroacetyl chloride dropwise at 0 °C, then stir at ambient temperature for 4–6 hours to form intermediate. |

| 3 | Toluene (10 mL), reflux for 12 h | Add toluene and reflux the mixture to induce cyclization forming the oxadiazole ring. |

| 4 | Workup: water extraction, drying over MgSO4, evaporation | Cool, pour into water, extract organic layer, dry, and concentrate under reduced pressure. |

| 5 | Purification: silica gel chromatography (hexane/ethyl acetate 90:10) | Purify the crude product to isolate this compound. |

Reaction Mechanism Insights

- The amidoxime reacts with chloroacetyl chloride forming an N-acyl amidoxime intermediate.

- Under reflux, intramolecular cyclization occurs, closing the 1,2,4-oxadiazole ring.

- The chloromethyl group is introduced during the acylation step from chloroacetyl chloride.

- The oxan-4-yl moiety remains intact throughout the reaction, attached at the 3-position.

Optimization and Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane for acylation; toluene for cyclization | Ensures good solubility and reaction control |

| Base | Triethylamine (1.2–2.0 equiv) | Neutralizes HCl formed, promotes acylation |

| Temperature | 0 °C for addition of chloroacetyl chloride; reflux (~110 °C) for cyclization | Controls reaction rate and selectivity |

| Reaction time | 4–6 h (acylation), 12 h (cyclization) | Sufficient for complete conversion |

| Purification | Silica gel chromatography or recrystallization | Yields >85–99% pure product |

Analytical and Characterization Data (Representative)

| Technique | Observations for 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles (analogous data) |

|---|---|

| 1H NMR (CDCl3, 400 MHz) | Singlet at ~4.7 ppm for chloromethyl protons (2H) |

| 13C NMR (CDCl3, 100 MHz) | Signals at ~165–175 ppm for oxadiazole carbons; ~33 ppm for chloromethyl carbon |

| Mass Spectrometry (EI) | Molecular ion peak consistent with molecular weight (e.g., 194 for phenyl derivative) |

| Melting Point | Typically 38–120 °C depending on substituent |

| Purity | >95% after chromatography |

Research Findings and Variations

- The chloromethyl group is a versatile handle for further functionalization via nucleophilic substitution (amines, thiols, azides).

- The reaction tolerates various substituents at the 3-position, including heterocycles and cyclic ethers like oxan-4-yl, with minor adjustments in reaction time and temperature.

- Industrial scale synthesis can be optimized using continuous flow reactors to improve yield and purity.

- Alternative chloromethylation agents and bases may be explored to enhance selectivity or reduce reaction time.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Starting material with oxan-4-yl group | - | Precursor preparation |

| Acylation | Chloroacetyl chloride, triethylamine, DCM, 0–20 °C | >85 | Formation of intermediate |

| Cyclization | Reflux in toluene, 12 h | 85–99 | Ring closure to oxadiazole |

| Purification | Silica gel chromatography | >95 purity | Final isolation |

Q & A

Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole?

The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and carboxylic acid precursors. For example, reacting substituted amidoximes with chloroacetyl chloride under reflux conditions in the presence of triethylamine yields chloromethyl-substituted oxadiazoles. Key intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles are formed and purified via column chromatography (SiO₂, hexane:EtOAc gradients) . NMR spectroscopy (δ 4.74–4.78 ppm for the chloromethyl group) and mass spectrometry ([M+H]+ peaks at 195–229 m/z) confirm structural integrity .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl protons at ~4.7 ppm, aromatic protons at 7.3–8.0 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks and isotopic patterns .

- Elemental analysis : Confirming C, H, N, and Cl content within ±0.4% of theoretical values .

- Thermal analysis : DSC for decomposition profiles (e.g., exothermic peaks near 200°C in energetic derivatives) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to assess cell cycle arrest (e.g., G₁ phase arrest in T47D breast cancer cells) .

- Caspase activation : Fluorometric caspase-3/7 assays to quantify apoptosis pathways .

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values for colorectal or breast cancer models) .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies to optimize bioactivity?

SAR strategies include:

- Substituent variation : Replacing the 3-aryl group with heterocycles (e.g., pyridyl or thiophenyl) to enhance solubility or target affinity. For example, 5-(3-chlorothiophen-2-yl) derivatives show improved apoptosis induction .

- Functional group modification : Introducing electron-withdrawing groups (e.g., CF₃) to stabilize the oxadiazole ring or modulate reactivity .

- In vivo validation : Testing optimized analogs in xenograft models (e.g., MX-1 tumors) to evaluate potency and pharmacokinetics .

Q. What advanced catalytic methods improve enantioselectivity in derivatives?

- Iridium-catalyzed amination : Achieves >97% enantiomeric excess (ee) in chiral oxadiazole derivatives using crotyl acetate and DME at 50°C .

- Superacid-mediated synthesis : CF₃SO₃H or AlX₃ activates electrophilic intermediates for regioselective acetylene formation, though yields may vary (9–54%) .

- Borane complexation : Enhances stability of quinuclidinylmethyl derivatives via BF₃ coordination, enabling selective α7 nicotinic receptor targeting .

Q. How to address contradictory data in biological assays (e.g., cell line specificity)?

Contradictions may arise from:

- Cell line heterogeneity : Profile receptor expression (e.g., TIP47/IGF II binding in sensitive lines) via Western blot or siRNA knockdown .

- Metabolic stability : Use liver microsome assays to compare compound degradation rates across models .

- Off-target effects : Employ photoaffinity labeling (e.g., diazirine probes) to identify unintended protein interactions .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Key challenges include:

- Low yields in dehydrohalogenation : Sodium amide in liquid ammonia at −70°C improves acetylene formation but requires cryogenic conditions .

- Purification complexity : Replace flash chromatography with preparative HPLC for polar derivatives .

- Byproduct formation : Optimize stoichiometry (e.g., KCN ratios in decyanation reactions) to minimize oligomeric byproducts .

Methodological Notes

- Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Biological replicates : Use ≥3 independent experiments with p-values <0.05 (ANOVA) to confirm significance .

- Safety protocols : Handle chloromethyl intermediates in fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.